molecular formula C18H14N2OS2 B4952565 2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole

2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole

Cat. No.: B4952565
M. Wt: 338.5 g/mol
InChI Key: KEVGOIDCRAQICZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole is a heterocyclic compound that features a unique structure combining a methoxyphenyl group and two thiophene rings attached to an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring through a cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, modulating their activity. For instance, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-bis(thiophen-2-YL)-1H-imidazole: Similar structure but lacks the methoxy group, which may affect its electronic properties and biological activity.

    2-(4-Hydroxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and solubility.

    2-(4-Methylphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole: Features a methyl group, which may influence its steric and electronic properties.

Uniqueness

The presence of the methoxy group in 2-(4-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole imparts unique electronic and steric properties, making it distinct from its analogs. This modification can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4,5-dithiophen-2-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c1-21-13-8-6-12(7-9-13)18-19-16(14-4-2-10-22-14)17(20-18)15-5-3-11-23-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVGOIDCRAQICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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